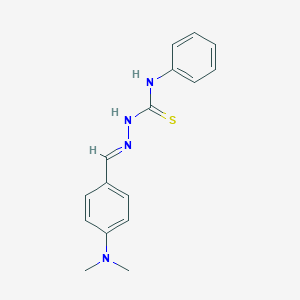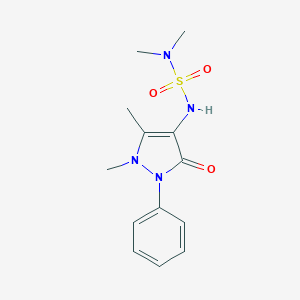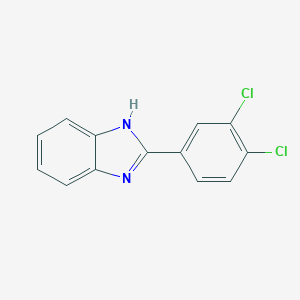
1-tert-butyl-4-methylenecyclohexane
概述
描述
1-tert-butyl-4-methylenecyclohexane, also known as tert-butylcyclohexane, is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a tert-butyl group and another by a methylene group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-tert-butyl-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
化学反应分析
Types of Reactions
1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Forms halogenated derivatives of the compound.
科学研究应用
1-tert-butyl-4-methylenecyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.
相似化合物的比较
Similar Compounds
Cyclohexane, tert-butyl-: Similar structure but lacks the methylene group.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of a tert-butyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group instead of a methylene group.
Uniqueness
1-tert-butyl-4-methylenecyclohexane is unique due to the presence of both a tert-butyl group and a methylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
13294-73-0 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI 键 |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
规范 SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Key on ui other cas no. |
13294-73-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
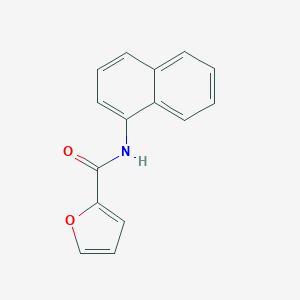
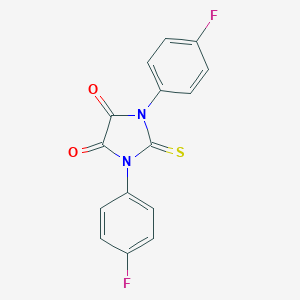
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
![1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B184959.png)
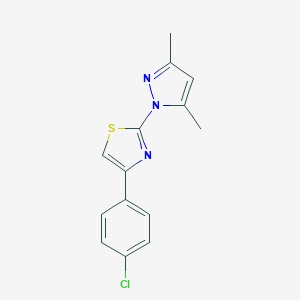
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

![N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B184968.png)
